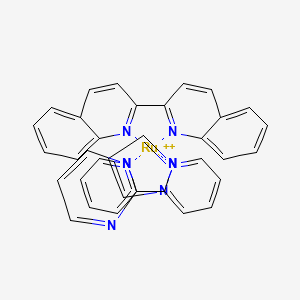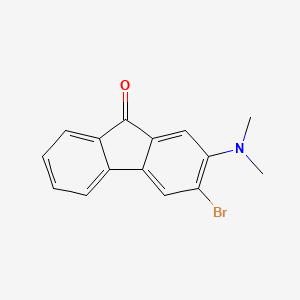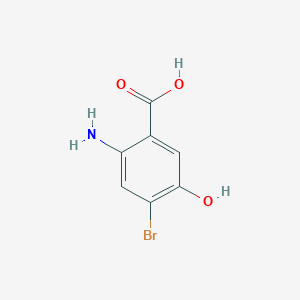
2-Amino-4-bromo-5-hydroxybenzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Amino-4-bromo-5-hydroxybenzoic acid is an organic compound with the molecular formula C7H6BrNO3 It is a derivative of benzoic acid, featuring amino, bromo, and hydroxy functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-4-bromo-5-hydroxybenzoic acid can be achieved through several methods. One common approach involves the bromination of 2-Amino-5-hydroxybenzoic acid. The reaction typically uses bromine as the brominating agent in the presence of a suitable solvent like glacial acetic acid. The reaction is carried out at a controlled temperature to ensure selective bromination at the desired position .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
2-Amino-4-bromo-5-hydroxybenzoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding quinones.
Reduction: The amino group can be reduced to form amines.
Substitution: The bromo group can be substituted with other nucleophiles in reactions such as Suzuki-Miyaura coupling.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Palladium catalysts and organoboron reagents are commonly used in Suzuki-Miyaura coupling reactions.
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Amines and related derivatives.
Substitution: Various substituted benzoic acid derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-Amino-4-bromo-5-hydroxybenzoic acid has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 2-Amino-4-bromo-5-hydroxybenzoic acid involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to participate in various biochemical reactions, potentially inhibiting or activating specific enzymes and receptors. The exact molecular targets and pathways depend on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
2-Amino-5-hydroxybenzoic acid: Similar structure but lacks the bromo group.
2-Bromo-5-hydroxybenzoic acid: Similar structure but lacks the amino group.
2-Amino-4-methylpyridinium-4-hydroxybenzolate: Similar functional groups but different core structure.
Uniqueness
2-Amino-4-bromo-5-hydroxybenzoic acid is unique due to the presence of both amino and bromo groups on the benzoic acid core, which imparts distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry.
Propiedades
Fórmula molecular |
C7H6BrNO3 |
|---|---|
Peso molecular |
232.03 g/mol |
Nombre IUPAC |
2-amino-4-bromo-5-hydroxybenzoic acid |
InChI |
InChI=1S/C7H6BrNO3/c8-4-2-5(9)3(7(11)12)1-6(4)10/h1-2,10H,9H2,(H,11,12) |
Clave InChI |
YVICXNUZLXTFEN-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C(=CC(=C1O)Br)N)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


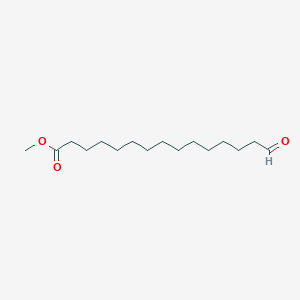
![Methoxymethane;[2-[(6-methoxy-3-oxocyclohexa-1,4-dien-1-yl)carbamoyl]phenyl] acetate](/img/structure/B13136844.png)
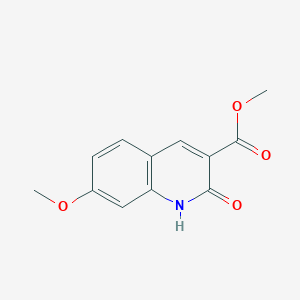
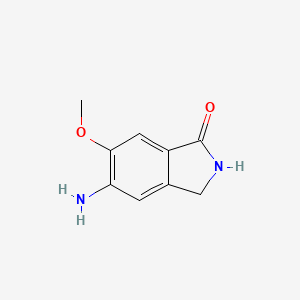

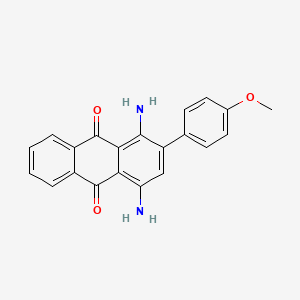


![2-{[4,6-Bis(dimethylamino)-1,3,5-triazin-2-yl]amino}ethan-1-ol](/img/structure/B13136890.png)
![[3,4'-Bipyridin]-5-amine, N-(1,3-benzodioxol-5-ylmethyl)-](/img/structure/B13136898.png)
![(1R,2R)-2-amino-1-(4-nitrophenyl)propane-1,3-diol;(1R,5S)-5-[dimethyl(phenyl)silyl]-2-(hydroxymethyl)cyclopent-2-ene-1-carboxylic acid](/img/structure/B13136908.png)
![Ethyl2-ethoxy-1-((2'-((2-((ethoxycarbonyl)oxy)hydrazono)methyl)-[1,1'-biphenyl]-4-yl)methyl)-1H-benzo[d]imidazole-7-carboxylate](/img/structure/B13136920.png)
